molecular formula C13H16ClNO2 B6223879 1-(4,7-dimethoxynaphthalen-1-yl)methanamine hydrochloride CAS No. 2763756-36-9

1-(4,7-dimethoxynaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B6223879
CAS No.: 2763756-36-9
M. Wt: 253.7
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Description

1-(4,7-dimethoxynaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C13H15NO2·HCl It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains methanamine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-dimethoxynaphthalen-1-yl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4,7-dimethoxynaphthalene.

    Functional Group Introduction: The methanamine group is introduced through a series of reactions, often involving intermediates such as halogenated derivatives.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4,7-dimethoxynaphthalen-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(4,7-dimethoxynaphthalen-1-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,7-dimethoxynaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine hydrochloride
  • N-methyl-1-naphthalenemethylamine hydrochloride

Uniqueness

1-(4,7-dimethoxynaphthalen-1-yl)methanamine hydrochloride is unique due to the presence of two methoxy groups on the naphthalene ring, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different functional groups or substitution patterns.

Properties

CAS No.

2763756-36-9

Molecular Formula

C13H16ClNO2

Molecular Weight

253.7

Purity

95

Origin of Product

United States

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